Azide MegaStokes dye 673

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

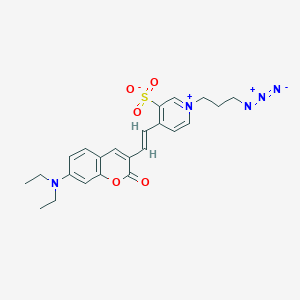

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25N5O5S |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3 |

InChI Key |

TXEOOODTMSSAJD-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Spectral Characteristics of Azide MegaStokes Dye 673: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of Azide (B81097) MegaStokes dye 673, a fluorescent probe notable for its exceptionally large Stokes shift. Designed for bioorthogonal labeling via copper-catalyzed click chemistry, this dye offers significant advantages in multiplex imaging applications, such as Fluorescence Resonance Energy Transfer (FRET), by minimizing spectral crosstalk. This document compiles the available spectral data, outlines standard experimental methodologies for fluorescent dye characterization, and presents visual workflows to aid in experimental design and data interpretation.

Core Spectral Properties

Azide MegaStokes dye 673 is characterized by a significant separation between its maximum excitation and emission wavelengths, a key feature for advanced fluorescence microscopy.[1][2] The spectral properties in ethanol (B145695) are summarized below.

| Property | Value | Solvent |

| Excitation Maximum (λex) | 542 nm | Ethanol |

| Emission Maximum (λem) | 673 nm | Ethanol |

| Stokes Shift | 131 nm | Ethanol |

| Extinction Coefficient (ε) | Data not available | - |

| Quantum Yield (Φ) | Data not available | - |

Note: While the excitation and emission maxima are provided by the manufacturer, the molar extinction coefficient and quantum yield are not publicly available in the reviewed datasheets.

Experimental Protocols

The characterization of fluorescent dyes like this compound involves a series of standardized spectroscopic measurements. The following protocols describe the general methodology for determining the key spectral properties of a fluorescent dye.

Absorbance and Molar Extinction Coefficient Measurement

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a precise concentration, typically in the micromolar range. A series of dilutions are then prepared from the stock solution.

-

Spectrophotometer Setup: A UV-Visible spectrophotometer is blanked using the same solvent as the dye solutions.

-

Absorbance Measurement: The absorbance of each dilution is measured over a spectral range that includes the expected absorption peak (e.g., 400-700 nm).

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the absorbance spectrum. According to the Beer-Lambert law (A = εcl), the absorbance (A) is linearly proportional to the concentration (c) and the path length of the cuvette (l). By plotting absorbance at λabs versus concentration, the molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To determine the excitation (λex) and emission (λem) maxima and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.

Methodology:

-

Sample Preparation: A dilute solution of the dye with a low absorbance (typically < 0.1 at the excitation wavelength) is prepared to avoid inner filter effects.

-

Spectrofluorometer Setup: A spectrofluorometer is used to measure the fluorescence spectra.

-

Excitation and Emission Spectra:

-

To measure the emission spectrum , the sample is excited at its absorbance maximum (or a known wavelength), and the emitted light is scanned over a range of longer wavelengths. The peak of this spectrum is the emission maximum (λem).

-

To measure the excitation spectrum , the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned over a range of shorter wavelengths. The peak of this spectrum should correspond to the absorbance maximum (λex).

-

-

Quantum Yield Measurement (Relative Method):

-

The quantum yield is typically determined relative to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties.

-

The absorbance of both the sample and the standard solution are measured at the same excitation wavelength and adjusted to be nearly equal.

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing Experimental Workflows

To further clarify the experimental processes involved in characterizing this compound, the following diagrams illustrate the key workflows.

This compound is designed for "click" chemistry, a type of bioorthogonal ligation. The azide group on the dye reacts specifically with an alkyne-modified biomolecule in the presence of a copper(I) catalyst.

References

Azide MegaStokes Dye 673: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes Dye 673 is a fluorescent label featuring a large Stokes shift, making it a valuable tool for various bio-orthogonal labeling applications. Its azido (B1232118) group allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of Azide MegaStokes Dye 673.

Core Properties and Spectral Data

This compound is a powder that is typically stored at -20°C. One of its most notable features is its exceptionally large Stokes shift of approximately 120-125 nm. This significant separation between the excitation and emission maxima minimizes self-quenching and reduces spectral overlap in multiplexing experiments.

While a full excitation and emission spectrum is not publicly available, the key spectral characteristics in ethanol (B145695) are summarized in the table below.

| Property | Value | Solvent |

| Excitation Maximum (λex) | 542 nm | Ethanol |

| Emission Maximum (λem) | 673 nm | Ethanol |

| Stokes Shift | ~125 nm | Ethanol |

Experimental Protocols

The primary application of this compound is in the fluorescent labeling of biomolecules through copper-catalyzed click chemistry. A common application is the labeling of glycoproteins on the cell surface after metabolic incorporation of an azido-sugar. The following is a representative protocol for this application.

Metabolic Labeling of Cell Surface Glycoproteins

This two-step process involves the metabolic incorporation of an azido-sugar into the glycan structures of glycoproteins, followed by the click chemistry reaction with this compound.

Materials:

-

Cells of interest (e.g., Chinese Hamster Ovary - CHO cells)

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with a medium containing an optimized concentration of Ac4ManNAz for 24-48 hours. This allows the cells to metabolize the azido-sugar and incorporate it into their surface glycoproteins.

-

-

Cell Preparation:

-

Gently wash the cells two to three times with PBS to remove unincorporated azido-sugars.

-

-

Click Chemistry Reaction:

-

Prepare a fresh click reaction cocktail. For each sample, mix:

-

This compound (final concentration of 2-50 µM)

-

Copper(II) sulfate (final concentration of 50-100 µM)

-

THPTA (final concentration of 250-500 µM)

-

Sodium ascorbate (freshly prepared, final concentration of 2.5-5 mM)

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Fixation:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

(Optional) Permeabilization and Counterstaining:

-

If imaging intracellular targets, permeabilize the cells with a suitable buffer.

-

Counterstain nuclei with a dye like DAPI, if desired.

-

-

Imaging:

-

Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~542 nm, Emission: ~673 nm).

-

Note: This is a generalized protocol. Optimal concentrations of reagents and incubation times should be determined empirically for each cell line and experimental setup. The low cytotoxicity of this compound has been observed in CHO cells at concentrations up to 50 μM.

Visualizing the Workflow

The experimental workflow for labeling cell surface glycoproteins can be visualized as a series of sequential steps.

Caption: Experimental workflow for cell surface glycoprotein (B1211001) labeling.

The underlying principle of this application is the bio-orthogonal reaction between the metabolically incorporated azide group and the alkyne group of a labeling reagent, which in this case is facilitated by a copper catalyst.

Caption: Signaling pathway for glycoprotein labeling.

Unveiling Azide MegaStokes Dye 673: A Technical Guide for Advanced Bio-Labeling

For Immediate Release

A comprehensive technical overview of Azide MegaStokes dye 673, a fluorescent probe with significant applications in biological research and drug development, is presented here. This guide consolidates key data on its chemical structure, physicochemical properties, and its primary application in the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental workflows for biomolecular labeling are provided, catering to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a water-soluble fluorescent dye characterized by a large Stokes shift, which is the difference between the excitation and emission maxima. This property is highly advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.

| Property | Value | Reference |

| Synonym | 1-(3-Azidopropyl)-4-[2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl]-3-sulfo-pyridinium inner salt | [1] |

| CAS Number | 1246853-81-5 | [1] |

| Molecular Formula | C₂₃H₂₅N₅O₅S | |

| Molecular Weight | 483.54 g/mol | |

| Excitation Wavelength (λex) | 542 nm (in ethanol) | |

| Emission Wavelength (λem) | 673 nm (in ethanol) | |

| SMILES String | CCN(CC)c1ccc2C=C(\C=C\c3cc--INVALID-LINK--cc3S([O-])(=O)=O)C(=O)Oc2c1 | |

| InChI Key | TXEOOODTMSSAJD-UHFFFAOYSA-N |

Principle of Application: Copper-Catalyzed Click Chemistry

This compound is primarily utilized as a reporter molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent ligation of the azide-functionalized dye to a target molecule bearing a terminal alkyne group. The reaction is highly specific, efficient, and biocompatible, making it ideal for labeling a wide array of biomolecules, including proteins and glycans, within complex biological systems.

Experimental Workflow: Metabolic Labeling and Detection of Glycoproteins

A prominent application of this compound is in the field of glycobiology, specifically for the visualization of glycoproteins. This is typically achieved through a two-step process involving metabolic labeling followed by click chemistry.

Detailed Experimental Protocol:

This protocol outlines the general steps for the metabolic labeling of cellular glycoproteins with an azido sugar and subsequent fluorescence detection using this compound.

I. Metabolic Labeling of Cells with Azido Sugars

-

Cell Culture: Culture cells of interest to the desired confluency in appropriate growth medium.

-

Azido Sugar Incubation: Supplement the growth medium with a peracetylated azido sugar analog, such as N-azidoacetylmannosamine (Ac4ManNAz), to a final concentration of 25-50 µM. Peracetylated forms exhibit enhanced cell permeability.

-

Incubation: Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into the glycan structures of glycoproteins.

II. Fixation and Permeabilization (for intracellular targets)

-

Cell Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: For intracellular glycoprotein targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

III. Copper-Catalyzed Click Chemistry Reaction

-

Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes can be scaled as needed.

-

Copper(II) Sulfate (CuSO₄): 100 µM final concentration.

-

Copper Ligand (e.g., THPTA): 500 µM final concentration.

-

Reducing Agent (e.g., Sodium Ascorbate): 2.5 mM final concentration (prepare fresh).

-

This compound: 5-10 µM final concentration.

-

Buffer: PBS or Tris-buffered saline (TBS).

-

-

Labeling Reaction:

-

Wash the fixed (and permeabilized, if applicable) cells with PBS.

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unreacted dye and catalyst components.

IV. Imaging and Analysis

-

Mounting: Mount the coverslips with an appropriate mounting medium.

-

Fluorescence Microscopy: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with filter sets appropriate for the excitation and emission wavelengths of this compound (λex ≈ 542 nm, λem ≈ 673 nm).

Logical Workflow for Bio-orthogonal Labeling

The overall process of employing this compound in a bio-orthogonal labeling strategy follows a logical and sequential workflow.

This technical guide provides a foundational understanding of this compound and its application in advanced bio-labeling techniques. Researchers are encouraged to optimize specific experimental conditions based on their cell type and target of interest.

References

Unveiling the Mechanism of Azide MegaStokes Fluorescent Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Azide (B81097) MegaStokes fluorescent dyes, providing a comprehensive resource for their application in advanced biological research and drug development. These dyes are renowned for their exceptionally large Stokes shifts, a property that significantly enhances their utility in various fluorescence-based applications, including multiplex imaging and Förster Resonance Energy Transfer (FRET) studies.

Core Mechanism of Action: Intramolecular Charge Transfer and Structural Relaxation

The defining characteristic of MegaStokes dyes, their large Stokes shift (the difference between the peak excitation and peak emission wavelengths), is primarily attributed to a photophysical process known as Intramolecular Charge Transfer (ICT) . In many MegaStokes dyes, which are often derivatives of 7-N,N-dialkylaminocoumarins, this process is further refined into a phenomenon called Twisted Intramolecular Charge Transfer (TICT) .

The core structure of these dyes typically consists of an electron-donating group connected to an electron-accepting group through a conjugated π-electron system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly different electronic distribution and geometry compared to the ground state.

This excited state undergoes two key relaxation processes before fluorescence emission:

-

Structural Relaxation: In the excited state, the molecule relaxes to a lower energy conformation. This often involves a twisting of the molecular structure, particularly around the single bonds connecting the donor and acceptor moieties. This twisted conformation is energetically more favorable in the excited state but less so in the ground state.

-

Solvent Reorganization: The change in the dipole moment of the dye molecule upon excitation causes the surrounding solvent molecules to reorient themselves to stabilize the excited state. This solvent relaxation further lowers the energy of the excited state.

Following these relaxation processes, the molecule returns to the ground state by emitting a photon. Because the excited state has been significantly stabilized and its geometry altered, the emitted photon has considerably less energy (a longer wavelength) than the absorbed photon, resulting in a large Stokes shift. In some cases, this structural relaxation is so pronounced that it leads to the formation of a distinct, non-radiative TICT state, which can influence the fluorescence quantum yield.

The azide functional group (–N₃) is incorporated into the dye structure to enable its use in bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the dye to target biomolecules without interfering with their biological function.

Quantitative Data: Photophysical Properties

The following tables summarize the key photophysical properties of a selection of MegaStokes dyes available with an azide modification for click chemistry applications. This data is crucial for selecting the appropriate dye for a specific application and for configuring imaging instrumentation.

| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Absorbance (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |

| DY-486XL Azide | 479 | 557 | 78 | 28,000 | 0.781 | PBS |

| DY-508XL Azide | 506 | 572 | 66 | 45,000 | 0.716 | PBS |

| DY-526XL Azide | 528 | 610 | 82 | 44,000 | 0.354 | PBS |

| DY-540XL Azide | 537 | 624 | 87 | 49,000 | 0.264 | PBS |

| Azide MegaStokes dye 673 | 542 | 673 | 131 | Not Specified | Not Specified | Ethanol[1] |

| Azide MegaStokes dye 805 | 602 | 805 | 203 | Not Specified | Not Specified | DMSO[2] |

Note: The data for the DY-XL series is sourced from the Dyomics GmbH product pages.[3][4][5][6] The availability of specific Azide MegaStokes dyes may vary by supplier.

Experimental Protocols: Labeling via Click Chemistry

Azide MegaStokes dyes are designed for covalent labeling of biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a highly efficient and bioorthogonal reaction known as "click chemistry." The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which can be toxic to living cells. It is well-suited for in vitro labeling of purified biomolecules.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a copper-free buffer (e.g., phosphate, HEPES, Tris).

-

Azide MegaStokes dye stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO/t-BuOH).

-

Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the Azide MegaStokes dye stock solution to the reaction mixture. A 2-10 fold molar excess of the dye over the biomolecule is typically recommended.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be accelerated by gentle agitation.

-

Purify the labeled biomolecule from excess dye and catalyst using appropriate methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for labeling biomolecules in living cells and whole organisms due to its biocompatibility. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN, DIFO) instead of a terminal alkyne.

Materials:

-

Cells or organism with biomolecules metabolically labeled with an azide-containing precursor (e.g., an azido (B1232118) sugar).

-

Cyclooctyne-functionalized molecule to be conjugated to the Azide MegaStokes dye (if not already incorporated).

-

Azide MegaStokes dye.

-

Cell culture medium or appropriate buffer (e.g., PBS, pH 7.4).

Procedure for Live Cell Labeling:

-

Culture cells to the desired confluency.

-

Metabolically label the cells by incubating them with an azide-containing precursor (e.g., peracetylated azido-sugars like Ac₄ManNAz) for 24-48 hours. The concentration of the precursor will depend on the cell type and the specific precursor used (typically in the µM range).

-

Prepare a stock solution of the cyclooctyne-modified Azide MegaStokes dye in a biocompatible solvent like DMSO.

-

Dilute the dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the µM range).

-

Wash the cells with warm PBS or medium to remove any unincorporated azide precursor.

-

Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells several times with warm PBS or medium to remove any unreacted dye.

-

The cells are now ready for imaging using fluorescence microscopy.

Mandatory Visualizations

Diagram 1: Mechanism of Action - Intramolecular Charge Transfer

Caption: Intramolecular Charge Transfer (ICT) mechanism leading to a large Stokes shift.

Diagram 2: Experimental Workflow - Labeling of Cell Surface Glycoproteins

Caption: Workflow for labeling and imaging cell surface glycoproteins using Azide MegaStokes dyes.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of MegaStokes Dyes

For Researchers, Scientists, and Drug Development Professionals

MegaStokes dyes, a class of fluorescent molecules characterized by their exceptionally large Stokes shifts, are invaluable tools in a wide range of applications, from super-resolution microscopy to in vivo imaging and drug development. Their unique spectral properties, specifically the significant separation between their excitation and emission maxima, allow for enhanced signal-to-noise ratios by minimizing bleed-through and autofluorescence. This technical guide provides a comprehensive overview of two critical performance parameters of MegaStokes dyes: quantum yield and photostability. Understanding these properties is paramount for selecting the appropriate dye and optimizing experimental conditions to generate reliable and reproducible results.

Core Concepts: Quantum Yield and Photostability

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for detecting low-abundance targets and reducing the required excitation power, thereby minimizing phototoxicity in live-cell imaging.

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Photobleaching, the irreversible destruction of a fluorophore, leads to a loss of fluorescence signal over time. High photostability is essential for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule tracking.

Quantitative Data on MegaStokes and Large Stokes Shift Dyes

The following tables summarize the key photophysical properties of selected commercially available MegaStokes and other large Stokes shift dyes. This data has been compiled from technical datasheets and scientific publications to provide a comparative overview.

Table 1: Photophysical Properties of Dyomics NG-MegaStokes Dyes

| Dye Name | Excitation Max (nm) in PBS | Emission Max (nm) in PBS | Stokes Shift (nm) | Molar Absorbance (M⁻¹cm⁻¹) | Quantum Yield (Φ) in PBS |

| DY-482XL | 482 | 565 | 83 | 30,000 | 0.662[1] |

| DY-486XL | 479 | 557 | 78 | 28,000 | 0.781[2] |

| DY-508XL | 506 | 572 | 66 | 45,000 | 0.716[3] |

| DY-526XL | 528 | 610 | 82 | 44,000 | 0.354[4] |

| DY-540XL | 537 | 624 | 87 | 49,000 | 0.264[5] |

Table 2: Photophysical Properties of ATTO-TEC Large Stokes Shift Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Absorbance (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| ATTO 430LS | 436 | 545 | 109 | 3.2 x 10⁴ | 0.65 |

| ATTO 490LS | 496 | 661 | 165 | 4.0 x 10⁴ | 0.30 |

Table 3: Photophysical Properties of Other Commercially Available Large Stokes Shift Dyes

| Dye Name | Excitation Max (nm) in Ethanol | Emission Max (nm) in Ethanol | Stokes Shift (nm) |

| Alkyne MegaStokes 673 | 542 | 673 | 131[6] |

Experimental Protocols

Determining Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a MegaStokes dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

MegaStokes dye of interest

-

Standard fluorophore with a known quantum yield (e.g., Coumarin 1, Quinine Sulfate)[7]

-

High-purity solvent (e.g., ethanol, PBS)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the MegaStokes dye and the standard in the chosen solvent.

-

Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is the gradient (Grad).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the MegaStokes dye (Φ_sample):

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Assessing Photostability

A common method to assess photostability is to measure the decay of fluorescence intensity over time under continuous illumination.[9]

Materials:

-

Fluorescence microscope with a stable light source (e.g., laser, LED)

-

Camera or photodetector

-

Sample of the MegaStokes dye (e.g., conjugated to a biomolecule on a microscope slide)

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare a sample with the MegaStokes dye immobilized to prevent diffusion out of the field of view.

-

Initial Imaging: Acquire an initial fluorescence image using a defined excitation power and exposure time.

-

Continuous Illumination: Expose the sample to continuous illumination with the same excitation power.

-

Time-Lapse Imaging: Acquire a series of images at regular intervals over a defined period.

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image.

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of fluorescence decay provides a measure of the dye's photostability. The time taken for the fluorescence to decrease to half its initial value (the half-life) is often used as a quantitative metric.

-

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for determining quantum yield and assessing photostability.

References

- 1. DY-482XL [dyomics.com]

- 2. DY-486XL [dyomics.com]

- 3. DY-508XL [dyomics.com]

- 4. DY-526XL [dyomics.com]

- 5. DY-540XL [dyomics.com]

- 6. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. blog.addgene.org [blog.addgene.org]

Solubility of Azide MegaStokes dye 673 in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azide MegaStokes dye 673 in common laboratory solvents. Due to the limited availability of quantitative solubility data in public resources, this document focuses on providing a qualitative summary, a detailed experimental protocol for determining solubility, and standardized workflows for its application.

Introduction to this compound

This compound is a fluorescent dye featuring a large Stokes shift, which is advantageous in fluorescence resonance energy transfer (FRET) applications. It is designed for use in copper-catalyzed click chemistry reactions, allowing for the labeling of biomolecules. The dye is typically supplied as a powder and requires dissolution in a suitable solvent before use.

Qualitative Solubility Data

Based on information from suppliers and general chemical knowledge of similar fluorescent dyes, the solubility of this compound in common laboratory solvents can be summarized as follows. It is important to note that these are qualitative assessments, and solubility can be affected by factors such as the purity of the dye, temperature, and the presence of contaminants.

| Solvent | Qualitative Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often the recommended solvent for initial stock solutions of fluorescent dyes.[1] |

| Dimethylformamide (DMF) | Likely Soluble | A common alternative to DMSO for dissolving organic compounds. |

| Ethanol (B145695) | Likely Soluble | The fluorescence properties of the dye have been characterized in ethanol, indicating solubility. |

| Methanol | Likely Soluble | Often exhibits similar solvent properties to ethanol for dyes of this class. |

| Water | Potentially Sparingly Soluble | Solubility in aqueous solutions may be limited. Buffers or co-solvents may be required. |

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the solubility of this compound in a solvent of interest. This procedure is designed to provide a practical, quantitative measure of solubility (e.g., in mg/mL or mM).

Materials:

-

This compound powder

-

Selected laboratory solvent (e.g., DMSO, water, ethanol)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Benchtop microcentrifuge

-

Spectrophotometer or plate reader

-

Pipettes and tips

Procedure:

-

Preparation of a Saturated Solution:

-

Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a microcentrifuge tube.

-

Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at room temperature for at least one hour. To ensure saturation, it is advisable to have undissolved solid remaining.

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

-

-

Determination of Solute Concentration:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant in the same solvent.

-

Measure the absorbance of the dilutions at the dye's maximum absorption wavelength (λmax, approximately 542 nm).

-

Using the Beer-Lambert law (A = εbc), calculate the concentration of the dye in the supernatant. The molar extinction coefficient (ε) for this compound will be required for this calculation and should be obtained from the supplier's technical data sheet if available.

-

The calculated concentration of the undiluted supernatant represents the solubility of the dye in that solvent at room temperature.

-

Mandatory Visualizations

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for systematically testing the solubility of this compound.

Caption: A flowchart outlining the steps for determining the solubility of the dye.

Experimental Workflow for Click Chemistry Labeling

This diagram illustrates a general experimental workflow for utilizing this compound in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: A flowchart of the experimental steps for labeling biomolecules using the dye.

Conclusion

References

Azide MegaStokes 673: A Technical Guide for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Azide MegaStokes 673 dye for live-cell imaging applications. We provide a comprehensive overview of its properties, detailed experimental protocols for its use in copper-catalyzed click chemistry, and a discussion of its advantages and limitations.

Core Properties and Suitability for Live-Cell Imaging

Azide MegaStokes 673 is a fluorescent dye designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its key features make it a compelling candidate for imaging dynamic processes within living cells.

A critical factor for any probe used in live-cell imaging is its potential for cytotoxicity. Studies have shown that Azide MegaStokes dyes, including the 673 variant, are not toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM[1]. This low cytotoxicity is essential for maintaining cellular health and obtaining biologically relevant imaging data.

The photophysical properties of Azide MegaStokes 673 are central to its utility in fluorescence microscopy. One of its most notable characteristics is a large Stokes shift, the difference between the maximum excitation and emission wavelengths[1]. This significant separation helps to minimize self-quenching and reduces background noise, leading to a better signal-to-noise ratio in imaging experiments.

Quantitative Data Summary

For easy comparison, the known quantitative data for Azide MegaStokes 673 are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 542 nm (in ethanol) | [1] |

| Emission Maximum (λem) | 673 nm (in ethanol) | [1] |

| Stokes Shift | 131 nm | Calculated |

| Cytotoxicity | Non-toxic up to 50 μM in CHO cells | [1] |

| Quantum Yield | Not publicly available | |

| Molar Extinction Coefficient | Not publicly available |

Experimental Protocols for Live-Cell Labeling

The following protocols provide a general framework for labeling live cells with Azide MegaStokes 673 using copper-catalyzed click chemistry. These methodologies are based on established procedures for live-cell CuAAC. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Target Biomolecules

This initial step involves introducing a bioorthogonal alkyne handle into the biomolecule of interest (e.g., proteins, glycans, or DNA). This is typically achieved by providing cells with a metabolic precursor containing an alkyne group.

Materials:

-

Live cells of interest

-

Appropriate cell culture medium

-

Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an alkyne-modified sugar for glycans)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing the alkyne-modified metabolic precursor at a predetermined concentration.

-

Incubate the cells for a sufficient period to allow for the incorporation of the alkyne tag into the target biomolecules. This time can range from a few hours to overnight, depending on the metabolic process being studied.

-

Gently wash the cells three times with warm PBS to remove any unincorporated precursor.

Copper-Catalyzed Click Chemistry Reaction in Live Cells

This step involves the covalent attachment of the Azide MegaStokes 673 dye to the alkyne-tagged biomolecules within the live cells.

Materials:

-

Metabolically labeled live cells

-

Azide MegaStokes 673 dye

-

Copper(II) sulfate (B86663) (CuSO4)

-

A copper-coordinating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) to protect cells from copper toxicity.

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.

-

PBS or other suitable buffer

Reagent Preparation:

-

Azide MegaStokes 673 Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

-

Copper(II) Sulfate Stock Solution: Prepare a stock solution (e.g., 50 mM) in water.

-

Ligand (THPTA) Stock Solution: Prepare a stock solution (e.g., 50 mM) in water.

-

Sodium Ascorbate Stock Solution: Prepare a fresh stock solution (e.g., 500 mM) in water immediately before use.

Labeling Procedure:

-

Prepare the "Click-iT" reaction cocktail. For a final volume of 1 mL, the following components can be added sequentially to PBS:

-

Azide MegaStokes 673 (final concentration of 1-10 µM)

-

Copper(II) sulfate (final concentration of 50-100 µM)

-

Ligand (THPTA) (final concentration of 250-500 µM)

-

Sodium Ascorbate (final concentration of 2.5-5 mM)

-

Note: The final concentrations should be optimized for your specific cell type and experimental setup.

-

-

Gently aspirate the PBS from the metabolically labeled cells and add the "Click-iT" reaction cocktail.

-

Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Aspirate the reaction cocktail and wash the cells three times with warm PBS to remove unreacted dye and copper.

Live-Cell Imaging

Procedure:

-

After the final wash, replace the PBS with a suitable live-cell imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Azide MegaStokes 673 (λex ~542 nm, λem ~673 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using Azide MegaStokes 673 for live-cell imaging.

References

Unveiling the Power of Large Stokes Shift: A Technical Guide to MegaStokes Dyes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence imaging and molecular tracking, the ability to clearly distinguish between excitation and emission signals is paramount. MegaStokes dyes, a class of fluorophores characterized by their exceptionally large Stokes shifts, offer a significant advantage in this regard, enabling clearer signals and expanding the possibilities for multicolor applications. This technical guide delves into the core principles governing the large Stokes shift of MegaStokes dyes, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

The Core Principle: Intramolecular Charge Transfer (ICT)

The remarkable Stokes shift observed in MegaStokes dyes, which are predominantly based on a 7-aminocoumarin (B16596) scaffold, is primarily attributed to a photophysical process known as Intramolecular Charge Transfer (ICT). In essence, upon excitation with a photon, an electron is redistributed from an electron-donating portion of the molecule to an electron-accepting portion. This charge separation in the excited state leads to a significant reorganization of the molecule and its surrounding solvent molecules, resulting in a lower energy, relaxed excited state. The subsequent fluorescence emission from this relaxed state is therefore at a much longer wavelength (lower energy) than the initial absorption, giving rise to the characteristic large Stokes shift.

This process can be visualized as a multi-step event:

An In-depth Technical Guide on the Cytotoxicity of Azide MegaStokes Dye 673 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential cytotoxicity of Azide (B81097) MegaStokes dye 673 in cell culture environments. Due to a lack of specific published cytotoxicity data for this particular dye, this document infers its potential cytotoxic profile based on the well-documented effects of its core chemical components, namely the azide group. This guide also furnishes detailed experimental protocols for assessing cytotoxicity and visual workflows to aid in experimental design.

Core Concepts: Understanding Azide-Mediated Cytotoxicity

Azide MegaStokes dye 673 is a fluorescent probe utilized in bioorthogonal chemistry, specifically in copper-catalyzed "click" reactions. A key functional group in this dye is the azide moiety (-N3). While essential for the click reaction, the azide group, particularly in the form of sodium azide (NaN3), is a known cytotoxic agent. Sodium azide is a common preservative in biological reagents, including antibodies, and its effects on mammalian cells have been studied.

The primary mechanism of azide-induced cytotoxicity is the inhibition of cellular respiration.[1] Specifically, azide binds to and inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the cell's primary energy currency, leading to a cascade of events culminating in cell death. Studies have shown that sodium azide can induce necrotic cell death, characterized by mitochondrial swelling, rupture of the cell membrane, and a decrease in mitochondrial membrane potential and ATP content.[2] It is important to note that the toxicity is concentration-dependent, and for many cell types, low concentrations used for short-term antibody incubations may not significantly impact cell health.[1] However, for experiments involving longer incubation times, the potential for cytotoxicity should be a critical consideration.

Quantitative Data on Cytotoxicity

As of the compilation of this guide, specific quantitative cytotoxicity data (e.g., IC50 values) for this compound is not publicly available in peer-reviewed literature. However, to illustrate how such data would be presented, the following table provides a hypothetical representation of cell viability data for a generic cell line exposed to a range of concentrations of an azide-containing compound. This data is representative of what one might expect from a standard cytotoxicity assay.

| Concentration (µM) | Cell Viability (%) - MTT Assay | % Cytotoxicity - LDH Assay |

| 0 (Control) | 100 | 0 |

| 1 | 98 | 2 |

| 10 | 92 | 8 |

| 50 | 75 | 25 |

| 100 | 52 | 48 |

| 250 | 23 | 77 |

| 500 | 8 | 92 |

Caption: Representative data illustrating the dose-dependent effect of an azide-containing compound on cell viability as measured by MTT and LDH assays.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxicity of this compound, standard colorimetric assays such as the MTT and LDH assays are recommended.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5]

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the dye. Include a vehicle control (medium without the dye).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.[3]

-

Gently mix the plate on an orbital shaker to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

-

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[7]

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

LDH cytotoxicity assay kit (commercially available)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubate the plate for the desired exposure time.

-

After incubation, centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells.[8]

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

-

Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

-

Visualizing Experimental Workflows and Signaling Pathways

Generalized Cytotoxicity Assay Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound like this compound.

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Proposed Mechanism of Azide-Induced Cytotoxicity

This diagram illustrates the proposed signaling pathway for cytotoxicity induced by the azide component of the dye.

Caption: The proposed mechanism of azide-induced cytotoxicity.

References

- 1. sonybiotechnology.com [sonybiotechnology.com]

- 2. Sodium azide induces necrotic cell death in rat squamous cell carcinoma SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Azide MegaStokes Dye 673: A Technical Guide for Advanced Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Azide (B81097) MegaStokes dye 673, a fluorescent probe designed for bioorthogonal labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This document outlines the dye's manufacturer and supplier information, its core technical specifications, and detailed experimental protocols for its application in cellular imaging.

Manufacturer and Supplier Information

Azide MegaStokes dye 673 is licensed by LuminoChem and is available through various distributors. A prominent supplier is Sigma-Aldrich (now part of MilliporeSigma) , which offers the dye for research purposes. Another listed supplier is MedChemExpress .[1] Researchers can procure the dye directly from these suppliers' websites or through their regional distributors.

Core Technical Data

This compound is a bright, far-red fluorescent dye with a large Stokes shift, a desirable characteristic that minimizes self-quenching and improves signal-to-noise ratios in fluorescence imaging. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1246853-81-5 | [1] |

| Molecular Formula | C₂₃H₂₅N₅O₅S | |

| Molecular Weight | 483.54 g/mol | |

| Excitation Wavelength (λex) | 542 nm (in ethanol) | |

| Emission Wavelength (λem) | 673 nm (in ethanol) | |

| Stokes Shift | ~131 nm | |

| Form | Powder | |

| Storage Temperature | -20°C |

Experimental Protocols

The primary application of this compound is in the detection of alkyne-modified biomolecules through the CuAAC reaction. This process is highly specific and can be performed in complex biological samples, including live cells.[2][3][4][5] Below are detailed protocols for two common applications: labeling of nascent proteins and cell surface glycoproteins.

Labeling and Visualization of Nascent Proteins in Cultured Cells

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, followed by click chemistry-mediated fluorescent labeling with this compound.

Materials:

-

Cells of interest cultured on a suitable imaging substrate (e.g., glass-bottom dishes)

-

L-Homopropargylglycine (HPG)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium Ascorbate (B8700270)

-

Aminoguanidine (B1677879) Hydrochloride

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

Protocol:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a methionine-free medium and incubate for 1 hour to deplete endogenous methionine.

-

Replace the medium with fresh methionine-free medium containing 25-50 µM HPG.

-

Incubate the cells for the desired pulse-labeling period (e.g., 30 minutes to 4 hours), depending on the protein synthesis rate of the cell type.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 1 ml reaction volume:

-

885 µl of PBS

-

10 µl of this compound (from a 1 mM stock solution in DMSO, final concentration 10 µM)

-

20 µl of a pre-mixed solution of 10 mM CuSO₄ and 50 mM THPTA (or TBTA)

-

50 µl of 100 mM sodium ascorbate (freshly prepared)

-

25 µl of 200 mM aminoguanidine hydrochloride

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with wash buffer.

-

Wash once with PBS.

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~542 nm, Emission: ~673 nm).

-

Labeling and Visualization of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-modified sugar, followed by reaction with an alkyne-functionalized MegaStokes dye 673. Note: For this application, an alkyne-modified version of the dye would be used with an azide-modified sugar. The following protocol is a conceptual adaptation for the azide-containing dye.

Materials:

-

Cells of interest cultured in appropriate medium.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or other azide-modified sugars.

-

Alkyne-functionalized probe (for reaction with the azide-modified sugar). For the purpose of this guide, we will assume a hypothetical alkyne-functionalized partner for the azide dye.

-

Click chemistry reagents as listed in Protocol 3.1.

Protocol:

-

Metabolic Labeling:

-

Culture cells in their standard growth medium.

-

Add Ac₄ManNAz to the culture medium at a final concentration of 25-50 µM.

-

Incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.[6]

-

-

Cell Preparation:

-

Gently wash the cells twice with PBS to remove unincorporated azido-sugars.

-

-

Click Reaction (Live Cells):

-

Prepare a live-cell compatible click reaction cocktail. It is crucial to use a water-soluble and cell-impermeable copper-chelating ligand like THPTA to minimize toxicity.[7]

-

For a 1 ml reaction volume:

-

895 µl of PBS

-

5 µl of this compound (from a 1 mM stock solution in DMSO, final concentration 5 µM)

-

20 µl of a pre-mixed solution of 5 mM CuSO₄ and 25 mM THPTA

-

50 µl of 100 mM sodium ascorbate

-

25 µl of 200 mM aminoguanidine hydrochloride

-

-

Incubate the live cells with the click reaction cocktail for 5-15 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Gently wash the cells three times with PBS.

-

The cells can be imaged live or fixed for later analysis as described in Protocol 3.1.

-

Visualizations

Experimental Workflow: Labeling Nascent Proteins

Caption: Workflow for nascent protein labeling.

Signaling Pathway: Conceptual Representation of Click Chemistry

Caption: Copper-catalyzed azide-alkyne cycloaddition.

References

- 1. CheMondis Marketplace [chemondis.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Labeling Proteins with Azide MegaStokes™ dye 673

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of alkyne-modified proteins with Azide (B81097) MegaStokes™ dye 673. This protocol is intended for use by researchers in life sciences and professionals in drug development. Azide MegaStokes™ dye 673 is a fluorescent label with a large Stokes shift, making it particularly suitable for multiplexing and Förster Resonance Energy Transfer (FRET) applications. The labeling strategy is based on the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This bioorthogonal reaction ensures that the dye is selectively conjugated to an alkyne-modified protein, minimizing non-specific labeling and background fluorescence.[1][2]

The protocol covers the preparation of reagents, the protein labeling procedure, purification of the conjugate, and methods for characterizing the final product. Adherence to this protocol will help ensure reproducible and efficient labeling for downstream applications such as fluorescence microscopy, flow cytometry, and western blotting.

Materials and Methods

Required Materials

-

Azide MegaStokes™ dye 673

-

Alkyne-modified protein in a sodium azide-free buffer

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270) (freshly prepared)

-

Protein Labeling Buffer (e.g., 1.5x PBS, pH 7.4)

-

DMSO (anhydrous)

-

Purification column (e.g., size-exclusion chromatography column) or dialysis equipment

-

Spectrophotometer

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Rotator or shaker

-

Spectrophotometer (UV-Vis)

-

Fluorometer (optional)

Data Presentation

Successful protein labeling with Azide MegaStokes™ dye 673 requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters that should be determined experimentally to characterize the conjugation efficiency.

| Parameter | Description | Typical Range | Method of Determination |

| Degree of Labeling (DoL) | The average number of dye molecules conjugated per protein molecule.[4][5] | 1 - 5 | UV-Vis Spectroscopy[4][5][6] |

| Labeling Efficiency (%) | The percentage of the initial dye that is covalently attached to the protein. | 50 - 90% | UV-Vis Spectroscopy |

| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration measurement (e.g., BCA or Bradford assay) |

| Conjugate Stability | The stability of the dye-protein conjugate under specific storage conditions. | Weeks to months at 4°C | Fluorescence spectroscopy over time |

Note: The optimal DoL can vary depending on the protein and the specific application. Over-labeling can sometimes lead to fluorescence quenching and loss of protein function.[7]

Experimental Protocols

Preparation of Reagents

-

Azide MegaStokes™ dye 673 Stock Solution: Prepare a 10 mM stock solution of Azide MegaStokes™ dye 673 in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.

-

Sodium Ascorbate Stock Solution: Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.[8]

Protein Labeling Protocol (CuAAC)

This protocol is based on a copper-catalyzed click chemistry reaction.[1][2][3]

-

In a microcentrifuge tube, combine the alkyne-modified protein with the Protein Labeling Buffer. The final protein concentration should ideally be in the range of 1-10 mg/mL.

-

Add the Azide MegaStokes™ dye 673 stock solution to the protein solution. A molar excess of dye to protein (e.g., 5-10 fold) is recommended to ensure efficient labeling.[9]

-

Add the THPTA ligand to the reaction mixture to a final concentration of 5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein.[8]

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye to obtain an accurate determination of the degree of labeling and to reduce background fluorescence in downstream applications.[5][6][10][11]

SEC, also known as gel filtration, separates molecules based on their size.[12][13][14] The larger protein-dye conjugate will elute before the smaller, unconjugated dye molecules.

-

Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[8] The choice of resin depends on the molecular weight of the protein.[10][14]

-

Carefully load the reaction mixture onto the column.

-

Elute the protein with the equilibration buffer.

-

Collect the fractions. The labeled protein will be in the initial fractions, which are typically colored.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Azide MegaStokes™ dye 673).

Dialysis is an alternative method for removing small molecules from a protein solution.[15][16]

-

Transfer the reaction mixture to a dialysis tubing or cassette with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[15]

-

Dialyze against a large volume of buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring.

-

Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted dye.[16]

Characterization of the Labeled Protein

The DoL is the average number of dye molecules per protein molecule and can be calculated using UV-Vis spectrophotometry.[4][5][6]

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~650 nm for Azide MegaStokes™ dye 673).

-

Calculate the protein concentration using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Where:

-

A_max is the absorbance at the dye's maximum wavelength.

-

CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DoL using the following formula:

DoL = A_max / (ε_dye × Protein Concentration (M))

Where:

-

ε_dye is the molar extinction coefficient of the Azide MegaStokes™ dye 673 at its absorbance maximum.

-

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the core of this labeling protocol.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. |

| Low reactivity of protein | Increase the molar excess of the dye. Optimize pH of the reaction buffer. | |

| Presence of interfering substances | Ensure the protein buffer is free of sodium azide and other primary amines. | |

| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the volume of the dye stock solution to a minimum (<10% of the total reaction volume). |

| Protein instability | Perform the labeling reaction at 4°C. | |

| High Background Fluorescence | Incomplete removal of unreacted dye | Repeat the purification step (SEC or dialysis). |

Conclusion

This protocol provides a comprehensive guide for the successful labeling of alkyne-modified proteins with Azide MegaStokes™ dye 673. The use of click chemistry ensures high specificity and efficiency, resulting in a well-defined fluorescently labeled protein conjugate. By following the detailed steps for labeling, purification, and characterization, researchers can generate reliable reagents for a wide array of applications in biological research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degree of labeling (DOL) step by step [abberior.rocks]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - TH [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. goldbio.com [goldbio.com]

- 13. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]

- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]

- 16. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Azide MegaStokes 673 Dye in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes 673 is a fluorescent dye featuring a large Stokes shift, making it a valuable tool for multicolor flow cytometry applications. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This bioorthogonal ligation strategy enables the specific labeling of cellular components, such as cell surface glycans, that have been metabolically engineered to incorporate an alkyne-containing precursor. The far-red emission of Azide MegaStokes 673 minimizes spectral overlap with many commonly used fluorophores, thereby reducing the complexity of compensation in multicolor experiments.

These application notes provide a detailed protocol for the use of Azide MegaStokes 673 in flow cytometry for the analysis of cell surface glycans, a key area of interest in immunology, cancer biology, and drug development.

Data Presentation

Table 1: Properties of Azide MegaStokes 673 Dye

| Property | Value | Reference |

| Excitation Wavelength (λex) | 542 nm | [1] |

| Emission Wavelength (λem) | 673 nm | [1] |

| Stokes Shift | ~131 nm | Calculated |

| Reactive Group | Azide | [1] |

| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | [1] |

| Common Application | Labeling of alkyne-modified biomolecules | [1] |

| Toxicity | Generally low, tested up to 50 μM in CHO cells | [2] |

Table 2: Recommended Reagent Concentrations for Cell Surface Glycan Labeling

| Reagent | Suggested Concentration Range | Notes |

| Alkyne-modified sugar (e.g., Ac4ManNAl) | 25-100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |

| Azide MegaStokes 673 Dye | 1-10 µM | Titration is recommended to determine the optimal concentration for maximal signal-to-noise ratio. |

| Copper (II) Sulfate (CuSO4) | 50-100 µM | |

| Copper Protectant Ligand (e.g., THPTA) | 250-500 µM | A 5:1 molar ratio of ligand to CuSO4 is commonly used to protect cells from copper toxicity. |

| Reducing Agent (e.g., Sodium Ascorbate) | 1-2.5 mM | Should be prepared fresh. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified N-acetylmannosamine analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) into the sialic acid biosynthesis pathway, resulting in the presentation of azide groups on cell surface glycans.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Alkyne-modified N-acetylmannosamine (e.g., Ac4ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cell scraper or trypsin/EDTA

Procedure:

-

Seed cells in a culture vessel at a density that will allow for logarithmic growth for the duration of the labeling period.

-

Allow cells to adhere and recover overnight.

-

Prepare a stock solution of the alkyne-modified sugar in a suitable solvent (e.g., DMSO or sterile PBS).

-

Add the alkyne-modified sugar to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).

-

Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of its surface glycans.

-

Harvest the cells. For adherent cells, use a cell scraper or gentle enzymatic dissociation (e.g., trypsin/EDTA). For suspension cells, pellet by centrifugation.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated alkyne-modified sugar.

-

Proceed immediately to the click chemistry labeling protocol.

Protocol 2: Labeling of Alkyne-Modified Cells with Azide MegaStokes 673 via Copper-Catalyzed Click Chemistry

This protocol details the copper-catalyzed click reaction to covalently attach Azide MegaStokes 673 to the alkyne-modified glycans on the cell surface.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Azide MegaStokes 673 dye

-

Copper (II) Sulfate (CuSO4)

-

Copper protectant ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Sodium Ascorbate

-

Bovine Serum Albumin (BSA)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Prepare the following stock solutions:

-

Azide MegaStokes 673: 1 mM in DMSO

-

CuSO4: 10 mM in sterile deionized water

-

THPTA: 50 mM in sterile deionized water

-

Sodium Ascorbate: 100 mM in sterile deionized water (prepare fresh)

-

-

Resuspend the metabolically labeled cells in ice-cold PBS containing 1% BSA at a concentration of 1-5 x 10^6 cells/mL.

-

Prepare the "click" reaction cocktail. For a 1 mL reaction, add the components in the following order, vortexing gently after each addition:

-

950 µL of cell suspension

-

5 µL of Azide MegaStokes 673 stock solution (final concentration: 5 µM)

-

10 µL of CuSO4 stock solution (final concentration: 100 µM)

-

10 µL of THPTA stock solution (final concentration: 500 µM)

-

-

Initiate the click reaction by adding 25 µL of the freshly prepared Sodium Ascorbate stock solution (final concentration: 2.5 mM).

-

Incubate the reaction for 30 minutes at room temperature, protected from light.

-

Quench the reaction by adding 2 mL of Flow Cytometry Staining Buffer.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Discard the supernatant and wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

-

Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for Azide MegaStokes 673 (Excitation: ~561 nm laser; Emission: ~670/30 nm bandpass filter).

Mandatory Visualization

References

Application of Azide MegaStokes Dye 673 in Super-Resolution Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes dye 673 is a fluorescent probe belonging to the MegaStokes family of dyes, characterized by an exceptionally large Stokes shift. With an excitation maximum at 542 nm and an emission maximum at 673 nm, this dye exhibits a significant separation of 131 nm between its excitation and emission peaks. This property is highly advantageous in fluorescence microscopy, particularly in the realm of super-resolution imaging, as it minimizes spectral crosstalk in multicolor experiments and reduces background noise, thereby enhancing signal-to-noise ratios.

The azide functional group on the MegaStokes 673 dye allows for its covalent attachment to a wide array of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This specific and robust labeling strategy makes it an ideal candidate for high-resolution imaging of subcellular structures and dynamic processes. This document provides detailed application notes and protocols for the use of Azide MegaStokes dye 673 in super-resolution microscopy, with a focus on Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

Photophysical Properties

The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical characteristics. While specific data for Azide MegaStokes 673 under super-resolution conditions is not extensively published, the properties of similar large Stokes shift coumarin-based dyes provide valuable insights.

| Property | Value | Significance in Super-Resolution Microscopy |

| Excitation Maximum (λex) | 542 nm (in ethanol)[1] | Determines the optimal laser line for excitation. |

| Emission Maximum (λem) | 673 nm (in ethanol)[1] | Dictates the appropriate detection window and filter set. |

| Stokes Shift | 131 nm | Minimizes self-quenching and bleed-through in multicolor imaging, enabling clearer and more distinct signals from different targets. |